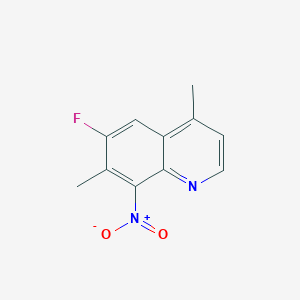
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Ce composé est caractérisé par la présence d'un groupe cyclopropyle, de deux atomes de fluor et d'un groupe amine attaché à un cycle tétrahydroquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerceLes conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants tels que le diméthylformamide (DMF) pour faciliter les réactions de cyclisation et de substitution .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'augmenter le rendement et de réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité. De plus, la purification du produit final est cruciale et peut être réalisée par des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour former des dérivés plus complexes.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle quinoléine ou pour réduire tous les dérivés oxydés en leur forme initiale.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles tels que des amines ou des thiols pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
La 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou en tant que composé de tête pour le développement de médicaments.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme catalyseur dans des procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et des modifications apportées au composé .
Applications De Recherche Scientifique
1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-cyclopropyl-6,7-difluoro-8-méthoxy-4-oxo-1,4-dihydroquinoléine-3-carboxylique : Un composé apparenté avec un groupe méthoxy et un groupe fonctionnel acide carboxylique.
Acide 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoléine-3-carboxylique : Un autre composé similaire avec une substitution chloro et fluoro.
Unicité
La 1-Cyclopropyl-6,7-difluoro-1,2,3,4-tétrahydroquinolin-4-amine est unique en raison de son motif de substitution spécifique et de la présence du groupe cyclopropyle. Cette structure unique peut conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H14F2N2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-cyclopropyl-6,7-difluoro-3,4-dihydro-2H-quinolin-4-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-8-11(15)3-4-16(7-1-2-7)12(8)6-10(9)14/h5-7,11H,1-4,15H2 |
Clé InChI |
INIKKLDXGIKUIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(C3=CC(=C(C=C32)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)



![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)




![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

